2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide
Description
This compound features a pyridine-3-carboxamide scaffold substituted with a 1,3-benzothiazole moiety at the 2-position and a morpholine-ethyl group at the amide nitrogen. Structural analogs, such as those reported in , often replace the morpholine moiety with thiazolidinone rings or vary substituents on the benzothiazole/pyridine cores, leading to divergent physicochemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-18(21-8-9-23-10-12-25-13-11-23)14-4-3-7-20-17(14)19-22-15-5-1-2-6-16(15)26-19/h1-7H,8-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQUGYCJRBIQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Pyridine Ring: The benzothiazole derivative is then reacted with a pyridine-3-carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Introduction of the Morpholine Ring: The final step involves the reaction of the intermediate with 2-(2-chloroethyl)morpholine under basic conditions to introduce the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Industry: The compound is explored for its potential use in industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from , which share the pyridine-3-carboxamide and benzothiazole motifs but differ in substituents and terminal functional groups. Key differences include:
- Morpholine vs. Thiazolidinone Groups: The target compound’s morpholine-ethyl group contrasts with the thiazolidinone rings in analogs 6a–6c. Morpholine’s oxygen atom may improve solubility compared to the sulfur-containing thiazolidinone, which could enhance membrane permeability but reduce polarity.
- Chlorine Substituents : Analogs 6b and 6c incorporate chlorophenyl groups, which increase molecular weight and melting points compared to 6a (Table 1).
Table 1: Physicochemical and Spectroscopic Comparison
Key Observations :
Melting Points : The presence of chlorine substituents in 6b and 6c correlates with higher melting points (196–210°C) compared to 6a (184–186°C), likely due to increased molecular symmetry and intermolecular halogen bonding .
Yields : Analogs with chlorophenyl groups (6b, 6c) show marginally higher yields (60–63%) than 6a (57%), suggesting steric or electronic effects during synthesis.
IR Signatures: All analogs exhibit strong C=O (1680–1690 cm⁻¹) and NH (3260–3270 cm⁻¹) stretches, consistent with amide and thiazolidinone functionalities. The C-Cl bond in 6b/c is evident at ~745–750 cm⁻¹ .
Implications of Structural Differences
- Bioavailability: The morpholine group in the target compound may confer better aqueous solubility than the thiazolidinone rings in 6a–6c, which are more lipophilic. This could influence pharmacokinetic profiles, such as absorption and distribution.
- Synthetic Accessibility: The morpholine-ethyl sidechain might require different synthetic routes (e.g., nucleophilic substitution) compared to the thiazolidinone analogs, which are synthesized via cyclocondensation reactions .
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